molecular formula C7H15ClN2O2 B1398392 N-(2-Hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride CAS No. 1236259-16-7

N-(2-Hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride

Cat. No. B1398392
M. Wt: 194.66 g/mol
InChI Key: BGWNRBMPJQXCKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis and characterization of novel acrylamide derivatives, including N-((2-hydroxyethyl) carbamothioyl) acrylamide (HCA), have been studied . These chemicals were prepared and their chemical structures were analyzed and confirmed using IR and 1H NMR .


Chemical Reactions Analysis

In a study, acrylamide derivatives, including N-((2-hydroxyethyl) carbamothioyl) acrylamide, were investigated as corrosion inhibitors for carbon steel in a hydrochloric acid solution . These derivatives function as mixed-type inhibitors that physically adsorb on the carbon steel surface, creating a thin coating that shields the surface from corrosive fluids .

Scientific Research Applications

Synthesis and Antimicrobial Activity

N-(2-Hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride is involved in the synthesis of various compounds with significant applications in antimicrobial activities. For example, the synthesis of novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, which have demonstrated significant activity against bacterial or fungal strains, is achieved through reactions involving compounds related to N-(2-Hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride (Zhuravel et al., 2005).

Application in Organic Synthesis

This compound also plays a crucial role in the field of organic synthesis. It serves as a building block for the synthesis of various substituted pyrazoles, which have demonstrated antitumor and antimicrobial activities. This indicates its potential in the development of new therapeutic agents (Riyadh, 2011).

Crystal and Molecular Structure Analysis

The compound's structural and molecular characteristics have been studied, providing insights into its potential applications in crystallography and material science. For example, the crystal structure of related compounds has been determined using single-crystal X-ray diffraction, which is vital for understanding the material properties and potential applications in various fields (Chen et al., 2011).

Catalysis and Polymer Chemistry

N-(2-Hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride is relevant in catalysis and polymer chemistry. For instance, it has been used in the synthesis of copolymers with potential applications in controlled-release systems, highlighting its importance in materials science and pharmacology (Babazadeh, 2007).

Antidepressant and Nootropic Agents

The compound is associated with the synthesis of various derivatives that exhibit antidepressant and nootropic activities. These applications are crucial in the development of new therapeutic agents for mental health disorders (Thomas et al., 2016).

Future Directions

Hydrogels, which can respond to stimuli and adapt their responses based on external cues from their environments, have become a thriving research frontier in the biomedical engineering field . They are widely used in the biomedical field due to their high stability, physicochemical properties, and biocompatibility . Future research may explore the potential of N-(2-Hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride in the development of smart hydrogels for advanced drug delivery systems .

properties

IUPAC Name

N-(2-hydroxyethyl)pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c10-5-4-9-7(11)6-2-1-3-8-6;/h6,8,10H,1-5H2,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWNRBMPJQXCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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